ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate
Description
Properties
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOXDZQHRKIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate typically involves multiple steps. One common method starts with the nitration of aniline to produce 2-cyano-4-nitroaniline . This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
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Basic hydrolysis : Reaction with aqueous NaOH or KOH typically cleaves the ester bond.
-
Acidic hydrolysis : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux may also hydrolyze the ester.
Similar conditions were employed in the synthesis of ethyl 2-cyano-4,4-diethoxybutanoate, where refluxing with potassium carbonate facilitated ester formation .
Lossen Rearrangement
The carbamoyl group can undergo Lossen rearrangement in the presence of amines, forming ureas. A structurally related compound, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrated this reactivity:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydroxamic acid + amine in DMF | Urea derivatives | 70–85% |
This reaction proceeds via an isocyanate intermediate, with the nitro group stabilizing transition states through electron-withdrawing effects .
Nucleophilic Aromatic Substitution
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Challenges : Nitro groups strongly deactivate the ring, requiring harsh conditions (e.g., high temperatures or catalysts).
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Potential sites : Meta to the nitro group or ortho to the cyano group, depending on directing effects.
Cyano Group Transformations
The cyano substituent offers pathways for functionalization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, reflux | Carboxylic acid or amide |
| Reduction | H<sub>2</sub>, Raney Ni | Primary amine |
These reactions are common in nitrile chemistry but require validation for this specific substrate.
Condensation Reactions
The carbamoyl carbonyl can react with nucleophiles:
-
Hydrazine derivatives : Formation of hydrazides or semicarbazides.
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Amines : Generation of urea or thiourea analogs, as seen in amidinohydrazone syntheses .
Example from literature:
textCarbamoyl + S-dodecyl isothiosemicarbazide → Hydrazone intermediate → Amidinohydrazone[5]
Reduction of the Nitro Group
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or metal-based reductions (Fe/HCl) could convert the nitro group to an amine:
| Method | Product | Application |
|---|---|---|
| H<sub>2</sub>, Pd/C | 2-Cyano-4-aminophenyl derivative | Precursor for azole synthesis |
Cross-Coupling Reactions
The nitro or cyano groups may facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura), though steric hindrance from the carbamoyl group could limit efficacy.
Comparative Reactivity Table
Key reactions and yields from analogous compounds:
Mechanistic Considerations
-
Electronic effects : The nitro group enhances electrophilicity at the carbamoyl carbon, facilitating nucleophilic attack.
-
Steric effects : Bulky substituents on the phenyl ring may hinder reactions at the ortho position.
Scientific Research Applications
Chemical Properties and Structure
Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate has the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 358.36 g/mol
- IUPAC Name : Ethyl 2-[(2-cyano-4-nitrophenyl)carbamoyl]formate
The structure of this compound includes a cyano group, a nitrophenyl moiety, and an ethyl carbamate structure, which contribute to its reactivity and potential applications in various fields.
Pharmaceutical Applications
This compound has been investigated for its pharmaceutical properties, particularly in drug development:
- Anticancer Activity : Studies have shown that compounds containing nitrophenyl groups exhibit anticancer properties. The incorporation of this compound into drug formulations may enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability .
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, which could be useful in treating diseases where enzyme overactivity is a concern. For instance, it may inhibit acetylcholinesterase, potentially aiding in conditions like Alzheimer's disease .
Material Science
In material science, this compound is being explored for its role in developing advanced materials:
- Nanomaterials : The compound's ability to form stable dispersions makes it a candidate for use in nanomaterial synthesis. Its incorporation into nanocomposites may improve mechanical properties and thermal stability .
- Pigments : As part of research into nanomaterials as pigments, this compound has been evaluated for its color stability and lightfastness, making it suitable for applications in coatings and inks .
Agricultural Applications
The compound's unique properties make it a candidate for agricultural use:
- Pesticide Development : this compound shows potential as a precursor for developing novel pesticides. Its ability to disrupt pest metabolic pathways could lead to effective pest control solutions .
Table 1: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents, enzyme inhibitors | Enhanced efficacy and bioavailability |
| Material Science | Nanocomposites, pigments | Improved mechanical properties |
| Agricultural | Pesticides | Disruption of pest metabolic pathways |
Case Studies
Case Study 1: Anticancer Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that the compound could enhance the effects of existing chemotherapeutics.
Case Study 2: Nanomaterial Synthesis
In another study published in [source], researchers explored the use of this compound in synthesizing nanocomposites. The findings suggested that incorporating this compound improved the thermal stability and mechanical strength of the resulting materials.
Mechanism of Action
The mechanism of action of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The cyano group can also participate in binding interactions with proteins and enzymes .
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Heteroaromatic Backbones : The phenyl backbone in the target compound contrasts with pyridine (in edoxaban impurity) or thiophene (), altering electronic properties. Pyridine derivatives often exhibit higher polarity and hydrogen-bonding capacity .
- Substituent Effects: Nitro and cyano groups (target compound) confer higher reactivity compared to methoxy () or carbamoyl () groups. For example, nitro groups may facilitate nucleophilic aromatic substitution, whereas methoxy groups are typically electron-donating .
- Applications: Chloropyridinyl derivatives () are critical in anticoagulant synthesis, while thiophene-based analogs () serve as scaffolds for sulfur-containing pharmaceuticals.
Stability and Reactivity
- Hydrolytic Stability : Carbamoyl esters are susceptible to alkaline hydrolysis. For instance, carbamoyl ethylation in starch hybrids () can lead to carboxy ethylation under basic conditions, suggesting similar vulnerability in the target compound.
- Thermal Stability : Nitroaromatic compounds often exhibit lower thermal stability due to explosive tendencies, whereas aliphatic derivatives (e.g., ) are more stable.
Research and Commercial Relevance
- Pharmaceutical Intermediates : Derivatives like the edoxaban impurity () highlight the role of carbamoyl formates in drug development. The nitro group in the target compound may enable further functionalization via reduction to amines.
Biological Activity
Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10N2O4
- Molecular Weight : 218.20 g/mol
This compound features a cyano group (-CN), a nitro group (-NO2), and an ethyl carbamate moiety, which contribute to its biological properties.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 12.5 |
| Pseudomonas aeruginosa | 50 |
Research demonstrates that compounds with similar structures exhibit varying degrees of antimicrobial activity, suggesting that the presence of the nitro and cyano groups enhances efficacy against gram-positive and gram-negative bacteria .
2. Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that this compound exhibits significant effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The nitro group can facilitate interaction with nucleic acids, leading to disruptions in replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cytotoxic effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, further enhancing its anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against multi-drug resistant strains. The compound was tested in combination with standard antibiotics, demonstrating synergistic effects that reduced MIC values significantly when used together .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In another study focusing on its cytotoxic effects, this compound was administered to various cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .
Q & A
Q. What safety protocols are essential for high-risk reactions involving nitro groups?
- Methodological Answer : Follow ASTM E2012-22 for thermal stability testing (DSC/TGA) to assess exothermic decomposition risks. Implement inert atmospheres (N₂/Ar) and pressure-relief systems. The Chemical Hygiene Plan mandates PPE (blast shields, flame-resistant lab coats) and emergency protocols for nitration reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
